molecular formula C20H20N2O2S B2525094 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1351642-56-2

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2525094
CAS No.: 1351642-56-2
M. Wt: 352.45
InChI Key: PBRLWTKSRFZPGZ-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic urea derivative designed for pharmaceutical and biochemical research. This compound features a benzhydryl group, a hydroxyethyl linker, and a thiophene heterocycle, a scaffold known for its relevance in medicinal chemistry. While the specific biological profile of this compound is under investigation, structurally related benzhydryl-urea analogues have been explored as potential inhibitors for various enzymatic targets . The incorporation of the thiophene ring is a significant feature, as this heterocycle is commonly employed in the development of bioactive molecules and is frequently utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex chemical architectures for drug discovery . Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for high-throughput screening assays to identify new therapeutic leads. The product is supplied with comprehensive analytical data to ensure its identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-benzhydryl-3-(2-hydroxy-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c23-17(18-12-7-13-25-18)14-21-20(24)22-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,19,23H,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRLWTKSRFZPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves the condensation of benzhydryl chloride with 2-hydroxy-2-(thiophen-2-yl)ethylamine, followed by the reaction with urea. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, using reagents like bromine or chlorine under appropriate conditions.

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s thiophene ring is known for its biological activity, making it a candidate for drug development.

    Medicine: Thiophene derivatives have shown potential in treating various diseases, including cancer and inflammation.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The thiophene ring can interact with various biological pathways, potentially inhibiting or activating specific proteins .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: The benzhydryl group in the target compound provides significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller N-substituents (e.g., isopropyl in ). Thiophen Position: The thiophen-2-yl group (target) vs. thiophen-3-yl () alters electronic distribution. Hydroxyethyl vs. Hydroxyethoxy: The hydroxyethyl group (target) offers a shorter chain than the hydroxyethoxy analog (), possibly affecting hydrogen-bonding capacity and metabolic stability .
  • Heterocycle Variations :

    • Compounds with furan-thiophen hybrids () introduce oxygen into the heterocycle, increasing polarity compared to sulfur-rich thiophen derivatives.
    • Tetrahydrobenzo[b]thiophene derivatives () feature a rigid, fused-ring system, which may restrict conformational flexibility and enhance target selectivity .

Research Findings and Gaps

  • The benzhydryl group may require protective strategies due to its steric bulk .
  • Biological Data : Evidence lacks explicit IC₅₀ values or toxicity profiles. However, urea derivatives are often explored as kinase inhibitors or antimicrobial agents, suggesting plausible applications for the target compound .

Biological Activity

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C16H18N2OS
  • Molecular Weight: 286.398 g/mol
  • CAS Number: 101288-71-5

Mechanisms of Biological Activity

The biological activity of 1-benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea can be attributed to its structural features that allow it to interact with various biological targets. The presence of the benzhydryl group enhances lipophilicity, facilitating cell membrane penetration, while the thiophenyl and urea moieties contribute to its binding affinity to specific receptors and enzymes.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, including urease (EC 3.5.1.5), which is involved in nitrogen metabolism. Urease inhibitors have therapeutic implications in treating conditions like kidney stones and urinary tract infections .

Biological Activities

1-Benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea has demonstrated a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Anticancer Potential: The compound has shown promise in inhibiting cancer cell proliferation in vitro. Specific studies focus on its effects on cell lines associated with breast and colon cancer, indicating a possible mechanism involving apoptosis induction.

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines indicated that 1-benzhydryl-3-(2-hydroxy-2-(thiophen-2-yl)ethyl)urea significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and DNA fragmentation assays.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL, respectively. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL[Research Study A]
AntimicrobialEscherichia coliMIC = 50 µg/mL[Research Study A]
AnticancerBreast Cancer Cell LineReduced viability (IC50 = 10 µM)[Research Study B]
AnticancerColon Cancer Cell LineInduction of apoptosis[Research Study B]

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